molecular formula C19H22O5 B11636892 2-Tert-butyl-2-methyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione

2-Tert-butyl-2-methyl-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-dioxane-4,6-dione

Cat. No.: B11636892
M. Wt: 330.4 g/mol
InChI Key: FEECVVKJCZJNBT-UHFFFAOYSA-N
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Description

2-TERT-BUTYL-2-METHYL-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIOXANE-4,6-DIONE is a complex organic compound with a unique structure that includes a dioxane ring and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-TERT-BUTYL-2-METHYL-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIOXANE-4,6-DIONE typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the formation of the dioxane ring through cyclization reactions, followed by the introduction of tert-butyl and methyl groups via alkylation reactions. The prop-2-en-1-yloxyphenyl group can be introduced through etherification reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-TERT-BUTYL-2-METHYL-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIOXANE-4,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-TERT-BUTYL-2-METHYL-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIOXANE-4,6-DIONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-TERT-BUTYL-2-METHYL-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIOXANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4-methylphenol: A related compound with similar structural features.

    2,6-Di-tert-butyl-4-methylphenol: Another compound with tert-butyl groups and phenolic structure.

Uniqueness

2-TERT-BUTYL-2-METHYL-5-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-DIOXANE-4,6-DIONE is unique due to its specific combination of functional groups and the presence of the dioxane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

2-tert-butyl-2-methyl-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-dioxane-4,6-dione

InChI

InChI=1S/C19H22O5/c1-6-11-22-14-9-7-13(8-10-14)12-15-16(20)23-19(5,18(2,3)4)24-17(15)21/h6-10,12H,1,11H2,2-5H3

InChI Key

FEECVVKJCZJNBT-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=C(C=C2)OCC=C)C(=O)O1)C(C)(C)C

Origin of Product

United States

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